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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

Cat. No.: B1279157

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-oxononanoate, a versatile bifunctional molecule, is gaining significant traction as a key
intermediate in organic synthesis. Possessing both an aldehyde and an ester functionality, this
nine-carbon chain molecule offers dual reactivity, making it a valuable precursor for a diverse
range of complex molecular architectures. Its utility spans from the synthesis of bioactive
compounds and pharmaceuticals to the development of novel polymers and fine chemicals.
This technical guide provides a comprehensive overview of the synthesis, key reactions, and
applications of ethyl 9-oxononanoate, with a focus on its practical application in a laboratory
and industrial setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of ethyl 9-
oxononanoate is fundamental for its application in synthesis. The following tables summarize
key quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties of Ethyl 9-Oxononanoate
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Property

Value

CAS Number

3433-16-7[1][2][3]

Molecular Formula

C11H2003[1][2][3]

Molecular Weight 200.27 g/mol [1][2][3]
Boiling Point 267.9°C at 760 mmHg[1][3]
Density 0.949 g/cm3[1][3]

Flash Point 110.8°C[1][3]

Vapor Pressure

0.00794 mmHg at 25°C[1][3]

LogP

2.47910[1]

Table 2: 1H NMR Spectroscopic Data of Ethyl 9-Oxononanoate and Precursors[4]
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
Ethyl 9-
~9.75 t 1H -CHO
oxononanoate
4,12 q 2H -OCH2CHs
2.42 t 2H -CH2CHO
2.28 t 2H -CH2COO0-
-CH2CH2CO00-, -
1.55-1.65 m 4H
CH2CH2CHO
1.25-1.35 m 6H -(CH2)s-
1.25 t 3H -OCH2CHs
9-Oxononanoic
_ ~9.76 t 1H -CHO
acid
~2.45 t 2H -CH2CHO
~2.35 t 2H -CH2COOH
-CH2CH2COOH,
~1.63 m 4H
-CH2CH2CHO
~1.33 m 6H -(CH2)s3-
Azelaic acid
monomethyl 3.67 S 3H -OCHs
ester
2.35 t 2H -CH2COOH

Note: Some chemical shifts are predicted or inferred from structurally similar compounds.[4]

Synthetic Routes to Ethyl 9-Oxononanoate

Several synthetic strategies have been developed for the preparation of ethyl 9-oxononanoate,
with the choice of method often depending on factors such as starting material availability,
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desired scale, and environmental considerations. The most prominent methods are ozonolysis
of ethyl oleate and enzymatic synthesis from linoleic acid.

Ozonolysis of Ethyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The
reaction of ethyl oleate with ozone, followed by a reductive or oxidative work-up, yields ethyl 9-
oxononanoate. This method is highly efficient but requires specialized equipment for ozone
generation and careful control of reaction conditions to avoid over-oxidation.[5][6]

2. Reductive Work-up
(e.g., Zn/H:0 or Me:S) Ethyl 9-Oxononanoate
Ethyl Oleate 1. 0s, -78°C [Ozonide Intermediata

Nonanal

Click to download full resolution via product page
Caption: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononanoate Synthesis.
Experimental Protocol: Ozonolysis of Ethyl Oleate[6]

o Reaction Setup: Dissolve ethyl oleate in a suitable solvent, such as dichloromethane or a
mixture of acetic acid and hexane, in a three-necked flask equipped with a gas inlet tube, a
gas outlet tube, and a low-temperature thermometer.

e Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

e Ozonolysis: Bubble a stream of ozone gas through the solution. Monitor the reaction
progress by thin-layer chromatography (TLC) until the starting material is consumed. A
persistent blue color in the solution indicates an excess of ozone.

e Quenching: Purge the solution with an inert gas, such as nitrogen or oxygen, to remove any
excess ozone.
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o Work-up: Add a reducing agent (e.g., dimethyl sulfide or zinc dust and water) to the reaction
mixture and allow it to warm to room temperature.

 Purification: After an agueous work-up, the crude product is purified by column
chromatography on silica gel or distillation under reduced pressure to yield pure ethyl 9-
oxononanoate.

Enzymatic Synthesis from Linoleic Acid

A greener and highly selective alternative to chemical synthesis is the enzymatic conversion of
linoleic acid.[5][6] This biocatalytic approach employs a two-step, one-pot enzymatic cascade.
[6][7] First, 9S-lipoxygenase (9S-LOX) catalyzes the stereospecific insertion of molecular
oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[5]
Subsequently, hydroperoxide lyase (HPL) cleaves the 9-HPODE intermediate to yield 9-
oxononanoic acid.[5][7] The resulting carboxylic acid is then esterified to afford ethyl 9-
oxononanoate. This method offers high selectivity and operates under mild reaction conditions.

[7]

9S-Lipoxygenase (9S-LOX), Oz

Linoleic Acid

Ethanol, Acid Catalyst
9(S)-hydroperoxyoctadeca- peroxi . . Fischer Esterification
10,12-dienoic acid (9-HPODE) 9-Oxononanoic Acid Ethyl 9-Oxononanoate

Click to download full resolution via product page
Caption: Enzymatic synthesis of ethyl 9-oxononanoate from linoleic acid.
Experimental Protocol: Enzymatic Synthesis and Esterification[5][6]
Part A: Enzymatic Conversion of Linoleic Acid

e Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCI, pH 7.5) containing
linoleic acid.

o First Enzymatic Step: Add 9S-lipoxygenase to the solution to initiate the formation of 9-
HPODE.

e Second Enzymatic Step: After the formation of 9-HPODE, introduce hydroperoxide lyase to
cleave the intermediate, yielding 9-oxononanoic acid.
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o Extraction: Extract the 9-oxononanoic acid from the aqueous solution using an organic
solvent such as ethyl acetate.

Part B: Fischer Esterification[4][6]

¢ Reaction Setup: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.

o Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

» Reflux: Heat the mixture under reflux for several hours to drive the esterification reaction.

o Work-up and Purification: After cooling, neutralize the acid catalyst, remove the excess
ethanol under reduced pressure, and purify the resulting ethyl 9-oxononanoate by distillation
or column chromatography.

Synthesis from 8-Ethoxycarbonyloctanoyl Chloride

Another synthetic route involves the reduction of an acyl chloride. 8-Ethoxycarbonyloctanoyl
chloride can be selectively reduced to the corresponding aldehyde, ethyl 9-oxononanoate. This
method is advantageous when the acyl chloride precursor is readily available.

Key Reactions of Ethyl 9-Oxononanoate as a
Building Block

The dual functionality of ethyl 9-oxononanoate makes it a versatile building block for the
synthesis of a wide array of molecules. The aldehyde group can undergo nucleophilic addition,
condensation, and oxidation reactions, while the ester group can be hydrolyzed or
transesterified.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. Ethyl 9-
oxononanoate can react with a variety of phosphonium ylides to introduce a carbon-carbon
double bond at the C9 position, allowing for chain extension and the introduction of new
functional groups.[5]
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Caption: General workflow for the Wittig reaction with ethyl 9-oxononanoate.
General Experimental Workflow for Wittig Reaction[5]

¢ Ylide Preparation: A phosphonium salt is suspended in an anhydrous solvent (e.g., THF or
diethyl ether) and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low
temperature to generate the phosphonium ylide.

o Reaction with Aldehyde: A solution of ethyl 9-oxononanoate in an appropriate solvent is
added to the ylide solution. The reaction mixture is typically stirred at room temperature until
completion.

o Work-up and Purification: The reaction is quenched, and the product is extracted with an
organic solvent. The crude product is then purified by column chromatography to separate
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the desired alkene from triphenylphosphine oxide.

Oxidation to Azelaic Acid

The aldehyde functionality of ethyl 9-oxononanoate can be readily oxidized to a carboxylic acid,
yielding the monoethyl ester of azelaic acid. Subsequent hydrolysis of the ester provides
azelaic acid, a dicarboxylic acid with numerous industrial applications, including the production
of polymers and as a component in skincare products.[5]

Experimental Protocol: Oxidation to Azelaic Acid[5]
e Reaction Setup: Dissolve 9-oxononanoic acid (or its ethyl ester) in a suitable solvent.

o Oxidation: Add a suitable oxidizing agent, such as potassium permanganate or Jones
reagent, to the solution.

o Work-up and Purification: After the reaction is complete, the mixture is worked up to remove
the oxidant and any byproducts. The resulting azelaic acid (or its monoester) is then purified
by recrystallization or chromatography.

Formation of Heterocyclic Derivatives

The aldehyde group of ethyl 9-oxononanoate can participate in condensation reactions with
various nucleophiles to form a diverse array of heterocyclic compounds.[5] For instance,
reaction with 2-aminothiazole can lead to the formation of thiazole derivatives, which are
common scaffolds in medicinal chemistry.

Applications in Drug Development and Materials
Science

The versatility of ethyl 9-oxononanoate makes it a valuable starting material in several fields:

» Drug Development: Its ability to be elaborated into various complex structures makes it a
useful intermediate in the synthesis of pharmaceuticals. The long carbon chain and dual
functionality allow for the construction of lipid-like molecules and other bioactive compounds.
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» Biopolymers: As a bio-based monomer, it serves as a precursor for the synthesis of
polyesters and polyamides, offering a sustainable alternative to petroleum-based feedstocks.

[2]

e Fine Chemicals: It is a precursor for the synthesis of fragrances, flavors, and other specialty
chemicals.

Conclusion

Ethyl 9-oxononanoate is a highly valuable and versatile building block in organic synthesis. Its
bifunctional nature, coupled with the availability of both chemical and biocatalytic synthetic
routes, makes it an attractive starting material for a wide range of applications. For researchers
and professionals in drug development and materials science, a comprehensive understanding
of its synthesis and reactivity is crucial for leveraging its full potential in the creation of novel
and complex molecules. The detailed protocols and data presented in this guide serve as a
practical resource for the effective utilization of ethyl 9-oxononanoate in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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